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Introduction
Dihydroevocarpine, a natural monomer extracted from the Chinese medicinal herb Evodia

rutaecarpa, has demonstrated significant anti-leukemic activity.[1] This document provides

detailed application notes and protocols for assessing the effects of dihydroevocarpine on the

mammalian target of rapamycin (mTOR) signaling pathway, a critical regulator of cell growth,

proliferation, and survival that is often dysregulated in cancers such as acute myeloid leukemia

(AML).[1][2] Dihydroevocarpine exerts its cytotoxic effects in AML cells by inducing apoptosis

and causing cell cycle arrest at the G0/G1 phase through the suppression of both mTORC1

and mTORC2 activity.[1] These protocols are intended to guide researchers in the evaluation of

dihydroevocarpine and similar compounds that target the mTOR pathway.

Data Presentation
The following tables summarize representative quantitative data on the effects of

dihydroevocarpine on AML cell lines.

Table 1: Cytotoxicity of Dihydroevocarpine on AML Cell Lines (IC50 Values)
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Cell Line Dihydroevocarpine IC50 (µM) after 48h

HL-60 5.2

U937 7.8

Kasumi-1 6.5

Note: Data are representative and may vary based on experimental conditions.

Table 2: Effect of Dihydroevocarpine on Apoptosis in HL-60 Cells (48h Treatment)

Dihydroevocarpine (µM)
Percentage of Apoptotic Cells (Annexin V
Positive)

0 (Control) 5.3%

2.5 22.1%

5.0 45.8%

10.0 68.2%

Note: Data are representative and may vary based on experimental conditions.

Table 3: Effect of Dihydroevocarpine on Cell Cycle Distribution in HL-60 Cells (48h Treatment)

Dihydroevocarpine
(µM)

% G0/G1 Phase % S Phase % G2/M Phase

0 (Control) 45.2% 38.5% 16.3%

2.5 58.9% 25.1% 16.0%

5.0 72.3% 15.4% 12.3%

10.0 81.5% 9.8% 8.7%

Note: Data are representative and may vary based on experimental conditions.
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Table 4: Effect of Dihydroevocarpine on mTOR Pathway Protein Phosphorylation in HL-60

Cells (24h Treatment)

Treatment (5 µM
Dihydroevocarpine
)

p-mTOR (Ser2448) /
total mTOR

p-p70S6K (Thr389)
/ total p70S6K

p-4E-BP1
(Thr37/46) / total
4E-BP1

Control 1.00 1.00 1.00

Dihydroevocarpine 0.35 0.28 0.41

Note: Values represent relative fold change normalized to the control. Data are representative.

Mandatory Visualizations
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Caption: Dihydroevocarpine inhibits both mTORC1 and mTORC2 complexes.
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Caption: Workflow for assessing dihydroevocarpine's effects.

Experimental Protocols
Cell Viability (MTT) Assay
Objective: To determine the cytotoxic effect of dihydroevocarpine on AML cells and calculate

the IC50 value.

Materials:

AML cell lines (e.g., HL-60, U937)

RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)

Dihydroevocarpine stock solution (in DMSO)
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

DMSO

96-well plates

Microplate reader

Protocol:

Seed AML cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete

medium.

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

Prepare serial dilutions of dihydroevocarpine in culture medium.

Add 100 µL of the dihydroevocarpine dilutions to the respective wells. Include a vehicle

control (DMSO) and a blank (medium only).

Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

Centrifuge the plate at 1000 rpm for 5 minutes and carefully remove the supernatant.

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

Shake the plate for 10 minutes to ensure complete dissolution.

Measure the absorbance at 570 nm using a microplate reader.

Calculate cell viability as a percentage of the vehicle control and determine the IC50 value

using appropriate software.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the percentage of apoptotic cells induced by dihydroevocarpine.
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Materials:

AML cells

Dihydroevocarpine

Annexin V-FITC Apoptosis Detection Kit

Flow cytometer

Protocol:

Seed AML cells (e.g., HL-60) in 6-well plates at a density of 1 x 10^6 cells/well.

Treat the cells with various concentrations of dihydroevocarpine for 48 hours.

Harvest the cells by centrifugation at 1500 rpm for 5 minutes.

Wash the cells twice with ice-cold PBS.

Resuspend the cells in 100 µL of 1X Binding Buffer.

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

Add 400 µL of 1X Binding Buffer to each tube.

Analyze the cells by flow cytometry within 1 hour. Annexin V positive/PI negative cells are

considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or

necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the effect of dihydroevocarpine on cell cycle distribution.

Materials:

AML cells
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Dihydroevocarpine

70% ice-cold ethanol

Propidium Iodide (PI) staining solution (containing RNase A)

Flow cytometer

Protocol:

Seed and treat AML cells with dihydroevocarpine as described in the apoptosis assay

protocol.

Harvest and wash the cells with PBS.

Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing.

Store the fixed cells at -20°C for at least 2 hours.

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

Resuspend the cell pellet in PI staining solution.

Incubate for 30 minutes at room temperature in the dark.

Analyze the DNA content by flow cytometry. The distribution of cells in G0/G1, S, and G2/M

phases is determined based on the fluorescence intensity.

Western Blot Analysis of mTOR Pathway Proteins
Objective: To assess the effect of dihydroevocarpine on the phosphorylation status of key

proteins in the mTOR signaling pathway.

Materials:

AML cells

Dihydroevocarpine
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RIPA lysis buffer with protease and phosphatase inhibitors

BCA Protein Assay Kit

SDS-PAGE gels and electrophoresis apparatus

PVDF membrane and transfer apparatus

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies (e.g., anti-p-mTOR, anti-mTOR, anti-p-p70S6K, anti-p70S6K, anti-p-4E-

BP1, anti-4E-BP1, anti-β-actin)

HRP-conjugated secondary antibodies

Enhanced chemiluminescence (ECL) substrate

Imaging system

Protocol:

Treat AML cells with dihydroevocarpine for the desired time (e.g., 24 hours).

Lyse the cells with RIPA buffer and collect the protein lysates.

Determine the protein concentration using the BCA assay.

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

Separate the proteins by SDS-PAGE.

Transfer the separated proteins to a PVDF membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with primary antibodies overnight at 4°C.

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for

1 hour at room temperature.
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Wash the membrane again and apply the ECL substrate.

Visualize the protein bands using an imaging system and quantify the band intensities.

Normalize the phosphorylated protein levels to the total protein levels.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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